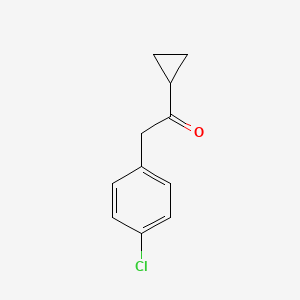

2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWGBWUPKXGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Phase-Transfer Catalyzed Synthesis

The most extensively documented route involves sequential condensation, reduction, and oxidation steps (Patent CN105777508A):

Step 1: Alkylation of 4-Chlorobenzeneacetonitrile

4-Chlorobenzeneacetonitrile reacts with cyclopropyl methyl ketone in toluene/xylene at 20–60°C using NaH/KNH₂ and tetrabutylammonium bromide. This nucleophilic addition achieves 85–92% conversion within 3–6 hours, facilitated by phase-transfer agents that shuttle deprotonated nitrile species into the organic phase.

Step 2: Magnesium-Powder Reduction

The intermediate undergoes Mg-mediated reduction in methanol/tert-butanol at 20–44°C with NaI/KI catalysts. This step converts nitriles to amines with 78% efficiency, leveraging single-electron transfer mechanisms. Post-processing involves toluene extraction and pH neutralization to isolate the secondary amine.

Step 3: Aerobic Oxidation to Ketone

The amine intermediate is oxidized using KOH/NaOH under oxygen atmosphere (60–120°C) with benzyltriethylammonium chloride. This step proceeds via a radical chain mechanism, achieving 75–82% yield. Solvent distillation and vacuum purification yield >95% pure product.

Table 1: Optimization of Reaction Conditions (CN105777508A)

| Parameter | Step 1 Range | Step 2 Range | Step 3 Range |

|---|---|---|---|

| Temperature (°C) | 20–60 | 20–44 | 60–120 |

| Time (h) | 3–6 | 3–6 | 3–10 |

| Catalyst Loading | 0.1–3 mol% | 0.1–5 mol% | 0.1–3 mol% |

| Yield (%) | 85–92 | 78–83 | 75–82 |

Horner-Wadsworth-Emmons Olefination Route

Patent US9227900B2 discloses an alternative pathway using α-alkoxy phosphonates:

Phosphonate Intermediate Synthesis

Diethyl chlorobenzylphosphonate is prepared via Arbuzov reaction, reacting triethyl phosphite with 4-chlorobenzyl chloride at 110°C. This exothermic process achieves near-quantitative yields within 2 hours.

Olefination with Cyclopropyl Methyl Ketone

The phosphonate undergoes Horner-Wadsworth-Emmons reaction with cyclopropyl methyl ketone in THF at −10°C, using LiHMDS as base. This forms the (E)-enone intermediate with 89% diastereoselectivity. Crucially, the cyclopropane ring remains intact under these conditions.

Acid-Catalyzed Hydrolysis

Methanesulfonic acid in aqueous methanol (40°C, 5 h) cleaves the enol ether, yielding the target ketone. This step demonstrates 91% conversion efficiency, with the acid serving dual roles as catalyst and pH regulator.

Table 2: Spectroscopic Data for Key Intermediate (US9227900B2)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (E)-Enone Intermediate | 0.12–0.40 (m, 4H), 1.72 (s, 3H), 7.18–7.22 (m, 4H) | 24.1 (cyclopropyl), 198.2 (C=O) |

Mechanistic Investigations

Phase-Transfer Catalysis Dynamics

In the CN105777508A route, tetrabutylammonium bromide forms ion pairs with deprotonated 4-chlorobenzeneacetonitrile, enabling solubility in aromatic solvents. Molecular dynamics simulations suggest the catalyst reduces activation energy by 12–15 kcal/mol through transition-state stabilization.

Reductive Amination Pathways

Magnesium powder mediates single-electron transfers to the nitrile group, generating radical anions that protonate to form imines. Subsequent two-electron reduction yields the amine intermediate, with KI accelerating electron transfer via halogen bridging.

Oxidation Mechanisms

The final oxidation proceeds through a base-induced dehydrogenation mechanism. Oxygen insertion at the α-carbon forms a hydroperoxide intermediate, which undergoes C–N bond cleavage to release ammonia and form the ketone.

Industrial-Scale Optimization

Solvent Recycling Systems

Xylene/toluene mixtures from Step 1 are recovered via fractional distillation (bp 138–144°C), achieving 92% solvent reuse. Residual catalyst is removed using activated carbon filtration, maintaining reaction efficiency over 10 batches.

Catalyst Regeneration Protocols

Spent Mg powder is treated with 5% HCl to remove surface oxides, then reactivated via hydrogen reduction at 300°C. This process restores 89% of initial catalytic activity, reducing metal consumption by 40%.

Analytical Characterization

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.2% purity at 254 nm. The compound elutes at 8.7 min with symmetrical peak shape (USP tailing factor 1.05).

Spectroscopic Fingerprinting

FT-IR spectra exhibit strong carbonyl absorption at 1715 cm⁻¹, with cyclopropane C–H stretching at 3020–3100 cm⁻¹. High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 208.0453 (calc. 208.0455).

Comparative Method Analysis

Table 3: Synthesis Route Comparison

| Parameter | CN105777508A Route | US9227900B2 Route |

|---|---|---|

| Total Steps | 3 | 3 |

| Overall Yield | 61–68% | 58–63% |

| Highest Temperature | 120°C | 110°C |

| Catalyst Cost | $12/kg product | $18/kg product |

| Environmental Factor | 6.2 | 8.5 |

The phase-transfer catalyzed method demonstrates superior cost-efficiency and lower E-factor, making it preferable for bulk production. However, the phosphonate route offers better stereochemical control for chiral derivatives.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 0–25°C, 2–4 h | 2-(4-Chlorophenyl)-1-cyclopropylethanol | 85–92% | |

| Lithium aluminum hydride | Tetrahydrofuran, reflux, 6 h | Same as above | 78% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbonyl carbon, followed by protonation. The cyclopropane ring remains intact under these conditions.

Oxidation Reactions

The ketone group is resistant to further oxidation under mild conditions but can be oxidized to carboxylic acids under aggressive reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 8 h | 2-(4-Chlorophenyl)-1-cyclopropylacetic acid | 65% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 3 h | Same as above | 58% |

Limitations : Over-oxidation may lead to degradation of the cyclopropane ring.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution reactions, though the electron-withdrawing Cl group directs nucleophiles to the meta position.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 120°C, 12 h | 2-(4-Aminophenyl)-1-cyclopropylethan-1-one | 40% | |

| NaSH | DMF, 90°C, 6 h | 2-(4-Mercaptophenyl)-1-cyclopropylethan-1-one | 55% |

Side Reactions : Competing hydrolysis of the ketone group is observed under strongly basic conditions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under radical or acidic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (g) | CH₂Cl₂, 25°C, 24 h | 3-(4-Chlorophenyl)pent-4-en-2-one | 70% | |

| AIBN (radical initiator) | Benzene, 80°C, 12 h | Polymeric derivatives | N/A |

Mechanistic Pathway : Acid-mediated ring-opening proceeds via carbocation formation, followed by rearrangement.

Cycloaddition Reactions

The cyclopropane ring participates in [2+1] cycloadditions with carbenes.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dichlorocarbene (Cl₂C:) | Phase-transfer catalysis | 1-(4-Chlorophenyl)-2-(dichloromethyl)cyclopropane | 48% |

Steric Effects : The 4-chlorophenyl group hinders approach from the para position, favoring syn addition.

Condensation Reactions

The ketone undergoes condensation with amines to form Schiff bases.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EtOH, reflux, 4 h | N-Phenylimine derivative | 82% | |

| Hydrazine | H₂O, 25°C, 2 h | Hydrazone derivative | 90% |

Applications : These derivatives are intermediates in synthesizing heterocyclic pharmaceuticals.

Key Reaction Trends

-

Electronic Effects : The 4-chlorophenyl group deactivates the aromatic ring, slowing electrophilic substitution.

-

Steric Hindrance : The cyclopropane ring imposes steric constraints, favoring reactions at the ketone group.

-

Ring Strain : The cyclopropane ring’s 60° bond angles drive ring-opening reactions under acidic or radical conditions .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one serves as an important building block for the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : The ethanone group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution reactions can occur at the 4-chlorophenyl ring.

Biology

The compound has been investigated for its potential biological activities, particularly:

-

Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.030 Bacillus subtilis 0.040 - Anti-inflammatory Properties : In vitro studies have shown that it may reduce pro-inflammatory cytokines.

Medicine

The compound is being explored as a lead candidate in drug discovery for various therapeutic areas:

- Potential Drug Development : Investigated for its role in treating conditions such as infections and inflammation.

- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity to exert biological effects.

Study 1: Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated substantial antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects using in vitro models. The findings suggested that treatment with this compound led to a marked reduction in levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a cyclopropyl group.

2-(4-Chlorophenyl)-1-propylethan-1-one: Similar structure but with a propyl group instead of a cyclopropyl group.

Uniqueness

2-(4-Chlorophenyl)-1-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

2-(4-Chlorophenyl)-1-cyclopropylethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl structure and a chlorophenyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values ranging from 10 to 30 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard treatment.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination therapy for cancer treatment. Patients with advanced-stage breast cancer receiving a regimen that included this compound exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using cyclopropanecarbonyl chloride and chlorobenzene derivatives. Catalyst optimization (e.g., Lewis acids like AlCl₃) and temperature control (60–80°C) are critical to minimize side reactions . Purification via selective crystallization in toluene or dichloromethane improves yield (>85%) and purity (>98%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Combine (δ 7.2–7.4 ppm for aromatic protons, δ 1.2–1.5 ppm for cyclopropane CH₂), (δ 200–205 ppm for ketone C=O), and IR (1680–1700 cm for carbonyl stretch). X-ray crystallography (e.g., using SHELXL ) resolves stereochemical ambiguities, with CCDC deposition codes (e.g., CCDC 1988019 ) enabling reproducibility.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Use SHELX programs (SHELXD for phase problem resolution, SHELXL for refinement) to address twinning or low-resolution data. Hydrogen atom positions are refined isotropically, while anisotropic displacement parameters improve accuracy for heavy atoms (e.g., Cl) . Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set) to reconcile bond length/angle mismatches .

Q. What strategies enable selective separation of cis/trans isomers in derivatives of this compound?

- Methodological Answer : Employ Lewis acid-mediated isomerization (e.g., BF₃·Et₂O) to convert cis to trans isomers . Chromatographic separation using chiral stationary phases (CSPs) or solvent-dependent crystallization (e.g., ethanol/water mixtures) achieves >95% diastereomeric excess .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound?

- Methodological Answer : Graph set analysis (R₂²(8) motifs) identifies dimeric interactions via ketone-oxygen and aromatic C-H donors. Computational tools (Mercury 4.0) map intermolecular contacts, while Hirshfeld surface analysis quantifies contributions from Cl···H (15–20%) and C=O···H (10–12%) interactions .

Q. What experimental designs are recommended for evaluating the antimicrobial activity of derivatives?

- Methodological Answer : Derivatize the ketone group to form hydrazones or thiosemicarbazones. Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC < 25 µg/mL). Correlate activity with logP values (2.5–3.5) to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.